
(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridazine, piperazine, pyrrole, and thiazole rings in its structure suggests a rich chemistry and potential for diverse biological activities.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, imidazole derivatives also show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing thiazole and imidazole rings have been shown to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Thiazole and imidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole and imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential coupling.
Synthesis of Furan-2-yl Pyridazine: This can be achieved through the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-yl hydrazine, which is then cyclized with a suitable diketone to yield furan-2-yl pyridazine.
Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole: This involves the reaction of 4-methylthiazole with pyrrole under acidic conditions to form the desired product.
Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with piperazine and subsequent formation of the methanone linkage under controlled conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridazine and thiazole rings, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, suggesting potential applications in drug discovery. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Furan-2-yl Pyridazine
- 4-Methyl-2-(1H-pyrrol-1-yl)thiazole
- Piperazine Derivatives
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQRBHOMXSFRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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